molecular formula C8H8INO2 B13926336 2-Hydroxy-5-iodo-3-methylbenzamide CAS No. 40912-85-4

2-Hydroxy-5-iodo-3-methylbenzamide

Cat. No.: B13926336
CAS No.: 40912-85-4
M. Wt: 277.06 g/mol
InChI Key: ZSBRSRPSPOMQHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-methylbenzamide is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is characterized by a benzamide core structure substituted with a hydroxy group, an iodine atom, and a methyl group. This specific arrangement of functional groups makes it a potential building block or intermediate in organic synthesis and medicinal chemistry research. Benzamide derivatives are prevalent in scientific research and have been explored as key scaffolds in the development of various bioactive molecules . For instance, similar structural motifs are found in compounds studied for their role as inhibitors of enzymes like Histone Deacetylases (HDACs) , and as precursors in the synthesis of complex heterocycles such as dihydroisoquinolin-1(2H)-ones via radical cyclization reactions . Researchers may value this compound for constructing molecular libraries or for probing structure-activity relationships. This product is strictly for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

CAS No.

40912-85-4

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12)

InChI Key

ZSBRSRPSPOMQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Hydroxy-5-iodo-3-methylbenzamide

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting from 3-methyl salicylic acid (3-hydroxy-5-methylbenzoic acid),
  • Conversion to methyl 2-hydroxy-5-iodo-3-methylbenzoate,
  • Followed by transformation into the benzamide derivative.

This multi-step synthesis involves esterification, iodination, and amidation reactions.

Stepwise Synthesis

Esterification of 3-Methyl Salicylic Acid
  • Reagents and Conditions:

    • Traditional method: Use of (trimethylsilyl)diazomethane in methanol/benzene mixture.
    • Alternative, cost-effective method: Dimethyl sulfate and potassium carbonate with tetrabutylammonium bromide in dichloromethane/water at room temperature.
  • Outcome:

    • Formation of methyl 3-methyl salicylate (methyl 2-hydroxy-3-methylbenzoate).
    • The alternative method avoids expensive diazomethane derivatives and gives good yields.
Iodination to Form Methyl 2-Hydroxy-5-iodo-3-methylbenzoate
  • Reagents and Conditions:

    • Sodium iodide in the presence of sodium hypochlorite and sodium hydroxide.
  • Yield:

    • Approximately 98% overall yield for the iodinated methyl ester.
  • Mechanism:

    • Electrophilic aromatic substitution introduces iodine at the 5-position relative to the hydroxyl group.
Conversion to this compound
  • Amidation:

    • The iodinated methyl ester is converted to the corresponding amide using carbonyldiimidazole or by direct reaction with ammonia or amines under suitable conditions.
  • Yield:

    • Near quantitative yields reported when using carbonyldiimidazole.
  • Notes:

    • This step requires careful control to avoid side reactions such as hydrolysis or overreaction.

Alternative Route via Acid Chloride Intermediate

  • Preparation of 2-Iodo-5-methylbenzoic acid:

    • Starting from 2-amino-5-methylbenzoic acid, diazotization with sodium nitrite in acidic aqueous acetone at 0 °C.
    • Followed by iodination using potassium iodide.
    • Yield reported: 85%.
  • Conversion to Acid Chloride:

    • Treatment of 2-iodo-5-methylbenzoic acid with thionyl chloride under reflux for 2 hours.
  • Amidation:

    • Reaction of acid chloride with isopropylamine and triethylamine in anhydrous dichloromethane at 0 °C to room temperature.
    • Yield: 70% over two steps.

This route is effective for producing 2-iodo-5-methylbenzamide derivatives and can be adapted for hydroxy-substituted analogs by appropriate functional group transformations.

Data Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Esterification 3-Methyl salicylic acid Dimethyl sulfate, K2CO3, TBAB, DCM/H2O, RT Methyl 3-methyl salicylate High Cost-effective alternative to diazomethane
Iodination Methyl 3-methyl salicylate NaI, NaOCl, NaOH Methyl 2-hydroxy-5-iodo-3-methylbenzoate 98 Electrophilic aromatic substitution
Amidation Methyl 2-hydroxy-5-iodo-3-methylbenzoate Carbonyldiimidazole or ammonia/amine This compound ~100 Near quantitative yield
Diazotization & Iodination 2-Amino-5-methylbenzoic acid NaNO2, HCl, KI, acetone, 0 °C to 90 °C 2-Iodo-5-methylbenzoic acid 85 Classic Sandmeyer-type iodination
Acid chloride formation 2-Iodo-5-methylbenzoic acid Thionyl chloride, reflux, 2 h 2-Iodo-5-methylbenzoyl chloride Quantitative Intermediate for amidation
Amidation 2-Iodo-5-methylbenzoyl chloride Isopropylamine, Et3N, DCM, 0 °C to RT 2-Iodo-N-isopropyl-5-methylbenzamide 70 (2 steps) Adaptable for hydroxy derivatives

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as K2CO3 (potassium carbonate).

    Oxidation: PCC, KMnO4, solvents like dichloromethane or acetone.

    Reduction: LiAlH4, solvents like ether or THF (tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted benzamides.
  • Oxidation reactions produce corresponding benzoic acids or ketones.
  • Reduction reactions yield amines .

Scientific Research Applications

2-Hydroxy-5-iodo-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Directing Groups: The N-(2-hydroxy-1,1-dimethylethyl) group in ’s compound provides a rigid N,O-bidentate structure, facilitating regioselective C–H bond activation in catalysis. The methyl ester and propanamido groups in ’s compound enable diverse derivatization, whereas the iodine in the target compound limits flexibility but may enhance electrophilic substitution reactivity .

Substituent Effects: Iodine vs. Hydroxyl/Alkyl Groups: The 5-iodo substituent in the target compound introduces significant electron-withdrawing effects and steric bulk compared to the smaller hydroxyl or alkyl groups in analogs. This could influence solubility, crystallinity, and catalytic activity.

Biological Activity

2-Hydroxy-5-iodo-3-methylbenzamide (CAS No. 40912-85-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula: C8H8INO2
  • Molecular Weight: 251.06 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: Cc1cc(I)cc(c1C(=O)N)O

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the iodine atom enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could potentially modulate receptor activity, influencing various signaling pathways.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against liver cancer cells (Hep-G2) and melanoma cells.

Cell LineIC50 (µM)Reference
Hep-G215
A375M (Melanoma)10

Study on Hep-G2 Cells

In a study conducted by researchers investigating the antiproliferative activities of various salicylanilide derivatives, this compound was found to inhibit the proliferation of Hep-G2 cells effectively. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity against liver cancer cells .

Melanoma Research

A separate investigation focused on the effects of this compound on melanoma cells (A375M). The study reported an IC50 value of 10 µM, suggesting that this compound could be a promising candidate for further development in melanoma therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions: Utilizing iodinated precursors to introduce the iodine atom.
  • Acylation Reactions: To form the amide group from corresponding carboxylic acids.

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